molecular formula C16H17BrClNO2 B3119712 (5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide CAS No. 253446-15-0

(5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

Cat. No.: B3119712
CAS No.: 253446-15-0
M. Wt: 370.7 g/mol
InChI Key: RMIJGBMRNYUZRG-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol hydrobromide (hereafter referred to as Compound A) is a synthetic benzazepine derivative characterized by:

  • A bicyclic benzazepine core with a 5R stereochemical configuration.
  • A chlorine substituent at position 7.
  • A phenyl group at position 5.
  • Dihydroxyl groups at positions 7 and 8.
  • A hydrobromide salt counterion.

Its hydrobromide salt form enhances solubility and stability compared to free bases or other salts .

Properties

IUPAC Name

(5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2.BrH/c17-15-11-6-7-18-9-13(10-4-2-1-3-5-10)12(11)8-14(19)16(15)20;/h1-5,8,13,18-20H,6-7,9H2;1H/t13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIJGBMRNYUZRG-BTQNPOSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058743
Record name (R)-SKF 81297 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253446-15-0
Record name 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-, hydrobromide (1:1), (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253446-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SKF-81297 hydrobromide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253446150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-SKF 81297 hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-81297 HYDROBROMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J494DH8JRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-phenylcarbamic acid methyl ester with butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of R-(-)-glycidyl butyrate . The reaction mixture is then subjected to various purification steps, including extraction and drying, to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrobenzazepine derivatives.

Scientific Research Applications

(5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling .

Comparison with Similar Compounds

Positional Isomerism and Halogen Substitution

Compound B : (5R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride (CAS 125941-87-9)

  • Structural Differences :
    • Chlorine at position 8 (vs. 9 in Compound A).
    • Methyl group at position 3 (absent in Compound A).
    • Single hydroxyl group at position 7 (vs. diols at 7 and 8).
    • Hydrochloride salt instead of hydrobromide.
  • Implications: Positional isomerism (Cl at 8 vs. 9) may alter receptor binding specificity. Hydrochloride salts generally exhibit lower solubility in polar solvents compared to hydrobromides .

Compound C : (5R)-8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol hydrochloride

  • Structural Differences :
    • Bromine at position 8 (vs. chlorine at 9 in Compound A).
    • Methyl group at position 3.
    • Hydrochloride salt.
  • Implications :
    • Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability.
    • The absence of diols limits hydrogen-bonding capacity compared to Compound A .

Aromatic Substituent Modifications

Compound D : 9-(3-Methylphenyl)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol hydrobromide

  • Structural Differences :
    • 3-Methylphenyl group at position 9 (vs. chlorine in Compound A).
  • Implications :
    • Increased lipophilicity due to the methylphenyl group may enhance blood-brain barrier penetration.
    • Loss of halogen-mediated electronic effects could reduce receptor affinity .

Core Structure Variations

Compound E : Benzocyclohepten derivatives (e.g., 9-Chloro-2,3-dimethyl-6,7-dihydro-5H-benzocyclohepten-8-carboxylates)

  • Structural Differences :
    • Benzocyclohepten core (7-membered ring) vs. benzazepine (6-membered ring fused with azepine).
    • Carboxylate ester group at position 8.
  • Implications :
    • The expanded ring system alters conformational flexibility and target selectivity.
    • Carboxylate esters may confer different pharmacokinetic profiles (e.g., prodrug activation) .

Salt Form and Bioactivity

Compound F : (R)-SKF-82957 Hydrobromide

  • Similarities to Compound A :
    • Shared benzazepine core and diol groups.
    • Hydrobromide salt.
  • Differences :
    • SKF-82957 lacks the 9-chloro substituent and has a methyl group at position 3.
  • Implications :
    • SKF-82957 is a well-characterized dopamine D1 receptor agonist. Compound A’s 9-chloro substitution may modulate receptor subtype selectivity or efficacy .

Comparative Data Table

Property Compound A Compound B Compound C Compound D
Core Structure 3-Benzazepine 3-Benzazepine 3-Benzazepine 3-Benzazepine
Substituents 9-Cl, 5-Ph, 7,8-diol 8-Cl, 3-Me, 7-OH 8-Br, 3-Me, 7-OH 9-(3-MePh), 5-Ph, 7,8-diol
Salt Form HBr HCl HCl HBr
Molecular Weight ~435 g/mol (estimated) ~380 g/mol ~425 g/mol ~450 g/mol (estimated)
Solubility High (HBr salt) Moderate (HCl salt) Moderate (HCl salt) High (HBr salt)
Bioactivity Dopaminergic (inferred) Anticancer (reported) Anticonvulsant (reported) Not reported

Biological Activity

(5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide is a complex organic compound belonging to the benzazepine class. Its unique structure features a benzazepine core with a chloro substituent and a phenyl group, contributing to its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology and neuroscience due to its interaction with various molecular targets.

The biological activity of this compound primarily involves its role as an inhibitor or modulator of specific enzymes and receptors. Notably, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways. The compound's ability to interact with dopamine receptors suggests potential applications in treating neurological disorders.

Research Findings

Recent studies have highlighted the compound's effects on neurotransmitter systems:

  • Dopaminergic Activity : It has been shown to selectively bind to dopamine receptors, influencing dopaminergic signaling pathways that are crucial in conditions such as Parkinson's disease and schizophrenia.
  • Neuroprotective Effects : Preliminary research indicates that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells.
  • Behavioral Studies : Animal models have demonstrated that administration of this compound can lead to alterations in locomotor activity and cognitive functions, suggesting its potential as a therapeutic agent in neuropsychiatric disorders .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological Activity
This compoundChloro substituentDopamine receptor modulation
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diolNo chloro substituentReduced receptor affinity
(5R)-9-bromo-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diolBromo substituentDifferent reactivity profile

The presence of the chloro group in (5R)-9-chloro compound enhances its binding affinity compared to other derivatives lacking this feature.

Neuropharmacological Implications

A case study involving the administration of (5R)-9-chloro compound in rodent models demonstrated significant alterations in dopamine levels within the striatum. This study indicated that the compound could potentially serve as a therapeutic agent for diseases characterized by dopaminergic dysfunction .

Clinical Relevance

Another research effort focused on the pharmacokinetics of (5R)-9-chloro compound showed promising results regarding its bioavailability and metabolic stability when administered orally. This finding is crucial for considering its development into a clinical candidate for treating neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing (5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol hydrobromide?

Synthesis requires precise control of reaction parameters. Key steps include:

  • Temperature control : Low temperatures (e.g., 0–5°C) to minimize side reactions during halogenation or cyclization steps .
  • Solvent selection : Polar aprotic solvents (e.g., THF or dichloromethane) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel) or recrystallization to isolate high-purity products .
  • Analytical validation : Confirm stereochemical integrity and purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: How is the stereochemical configuration of the (5R)-enantiomer verified experimentally?

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers and compare retention times with known standards .
  • X-ray crystallography : Single-crystal analysis provides definitive confirmation of the (5R) configuration, leveraging heavy atoms (e.g., bromine) for enhanced diffraction .
  • Optical rotation : Measure specific rotation and compare with literature values for stereochemical consistency .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Receptor binding assays : Screen for dopaminergic or serotonergic receptor affinity using radioligand displacement (e.g., [³H]SCH-23390 for D1 receptors) .
  • Dose-response studies : Quantify EC₅₀/IC₅₀ values in cell-based models (e.g., cAMP modulation in HEK-293 cells) .
  • Cytotoxicity profiling : Assess selectivity via MTT assays on non-target cell lines to rule off-target effects .

Advanced: How can computational modeling optimize reaction pathways for scaled synthesis?

  • Quantum mechanical (QM) calculations : Use Gaussian or ORCA to simulate transition states and identify energetically favorable pathways for ring closure or halogenation .
  • Machine learning (ML) : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures, reducing trial-and-error experimentation .
  • Kinetic modeling : Apply MATLAB or COMSOL to simulate reaction progress and identify rate-limiting steps .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify confounding variables (e.g., assay conditions, cell lines) .
  • Strict standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
  • Purity reassessment : Re-analyze batches via HPLC to rule out impurities (>98% purity required for valid comparisons) .

Advanced: What strategies enhance regioselectivity in derivatization reactions of the benzazepine core?

  • Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic attack to the 7,8-diol positions .
  • Catalytic systems : Employ Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the chloro-substituted position .
  • Protection-deprotection : Use silyl ethers or acetyl groups to shield hydroxyl moieties during functionalization .

Advanced: How to integrate this compound into cross-disciplinary research (e.g., materials science)?

  • Coordination chemistry : Explore metal-organic frameworks (MOFs) by chelating the 7,8-diol groups with transition metals (e.g., Cu²⁺ or Fe³⁺) .
  • Surface functionalization : Graft onto nanoparticles (e.g., Au or SiO₂) via thiol or silane linkers for sensor applications .
  • Theoretical studies : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior in conductive polymers .

Advanced: What experimental designs minimize batch-to-batch variability in pharmacological studies?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to optimize synthesis parameters (temperature, solvent ratio, catalyst loading) and identify critical factors .
  • Quality-by-Design (QbD) : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to establish storage guidelines and shelf-life .

Advanced: How to validate target engagement in vivo for this compound?

  • PET/SPECT imaging : Radiolabel with ¹⁸F or ¹¹C and track biodistribution in rodent models .
  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., cAMP levels in CSF) post-administration .
  • Knockout models : Compare effects in wild-type vs. receptor-knockout animals to confirm mechanism-specific activity .

Advanced: What computational tools predict metabolic pathways and toxicity risks?

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate permeability, CYP450 interactions, and hERG liability .
  • Metabolite identification : Simulate Phase I/II metabolism with BioTransformer or GLORYx .
  • Toxicogenomics : Analyze gene expression profiles (e.g., HepG2 cells) via RNA-seq to flag hepatotoxicity pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Reactant of Route 2
(5R)-9-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.